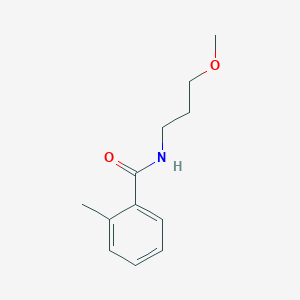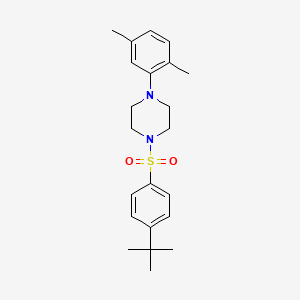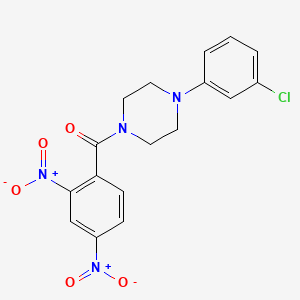![molecular formula C21H17NO2 B4611967 [2-(Carbazol-9-ylmethyl)phenyl] acetate](/img/structure/B4611967.png)
[2-(Carbazol-9-ylmethyl)phenyl] acetate
Übersicht
Beschreibung
[2-(Carbazol-9-ylmethyl)phenyl] acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a carbazole moiety attached to a phenyl acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Carbazol-9-ylmethyl)phenyl] acetate typically involves the esterification of [2-(Carbazol-9-ylmethyl)phenol] with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(Carbazol-9-ylmethyl)phenyl] acetate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [2-(Carbazol-9-ylmethyl)phenyl] acetate can be used as a building block for the synthesis of more complex molecules
Biology: This compound may be used in the development of fluorescent probes or dyes due to the inherent fluorescence of the carbazole group. These probes can be used for imaging and diagnostic purposes in biological systems.
Medicine: In medicinal chemistry, this compound can serve as a precursor for the synthesis of potential therapeutic agents. The carbazole moiety is known for its biological activity, including anticancer and antimicrobial properties.
Industry: In the materials science industry, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for use in optoelectronic devices.
Wirkmechanismus
The mechanism of action of [2-(Carbazol-9-ylmethyl)phenyl] acetate involves its interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, which is a potential mechanism for its anticancer activity. Additionally, the compound may interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
[2-(Carbazol-9-ylmethyl)phenol]: The phenol precursor of the acetate ester.
[2-(Carbazol-9-ylmethyl)benzoate]: A similar ester with a benzoate group instead of an acetate group.
[2-(Carbazol-9-ylmethyl)phenyl] methanol: The alcohol derivative of the acetate ester.
Uniqueness: [2-(Carbazol-9-ylmethyl)phenyl] acetate is unique due to the presence of both the carbazole and acetate moieties. This combination imparts distinct electronic and photophysical properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry. The acetate group also provides a site for further functionalization, allowing for the synthesis of a variety of derivatives with tailored properties.
Eigenschaften
IUPAC Name |
[2-(carbazol-9-ylmethyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-15(23)24-21-13-7-2-8-16(21)14-22-19-11-5-3-9-17(19)18-10-4-6-12-20(18)22/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWGYCREPBJWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4611891.png)
![4-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE](/img/structure/B4611893.png)
![ethyl 2-[({5-[(2,2-dimethylpropanoyl)amino]-1-phenyl-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/structure/B4611895.png)
![2-({[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B4611901.png)
![METHYL 3-{[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4611902.png)
![methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4611909.png)
![N-(bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethylphenyl)piperazine-1-carbothioamide](/img/structure/B4611926.png)

![N-(4-bromophenyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4611948.png)

![4-[(5-chlorothiophen-2-yl)methyl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B4611979.png)
![Methyl [4-({[3-(morpholin-4-yl)propyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B4611982.png)
![2-amino-6-tert-butyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4611990.png)
